Bullatalicinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bullatalicinone is a natural compound that is isolated from the roots of the medicinal plant, Litsea bullata. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of bullatalicinone in scientific research.
Scientific Research Applications
Cytotoxic Properties and Potential Cancer Therapy
Bullatalicinone, a nonadjacent bis-tetrahydrofuran acetogenin, has shown potent and selective cytotoxicities against certain human tumor cell lines, suggesting its potential application in cancer therapy. It was initially isolated from the bark of Annona bullata and later identified for its remarkable cytotoxic properties against lung and colon cancer cell lines (Hui et al., 1991). Further studies have reinforced the idea of using compounds like bullatalicinone in cancer treatment by showing significant cytotoxic potencies, making them promising candidates for anti-cancer drugs (Gu et al., 1993).
Structural Studies and Chemical Insights
Research focused on the structural analysis of bullatalicinone has been instrumental in understanding its bioactive properties. The relative stereochemistries of bullatalicin and bullatalicinone were partially reassigned, based on spectroscopic studies, which is critical for understanding their bioactivity and potential therapeutic applications (Fang et al., 1993).
Potential as a Leukotriene A4 Hydrolase Inhibitor
properties
CAS RN |
137043-93-7 |
---|---|
Product Name |
Bullatalicinone |
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-29(43-34)16-13-10-9-11-14-17-30-26-28(25-27(2)38)37(42)44-30/h28-36,39-41H,3-26H2,1-2H3 |
InChI Key |
WAZNHZWSJGMXPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O |
melting_point |
95-96°C |
physical_description |
Solid |
synonyms |
bullatalicinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.